molecular formula C11H18O2 B13773606 Methyl 2,5-dimethyl-2-vinylhex-4-enoate CAS No. 66052-32-2

Methyl 2,5-dimethyl-2-vinylhex-4-enoate

Cat. No.: B13773606
CAS No.: 66052-32-2
M. Wt: 182.26 g/mol
InChI Key: XMOTZXPRFDJZPA-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-2-vinylhex-4-enoate is an organic compound with the molecular formula C11H18O2. It is characterized by its ester functional group and a vinyl group attached to a hexenoate backbone. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5-dimethyl-2-vinylhex-4-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,5-dimethyl-2-vinylhex-4-enoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as purification through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethyl-2-vinylhex-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,5-dimethyl-2-vinylhex-4-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-2-vinylhex-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in various biochemical processes. The vinyl group allows for additional reactivity, enabling the compound to interact with enzymes and other biomolecules .

Properties

CAS No.

66052-32-2

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 2-ethenyl-2,5-dimethylhex-4-enoate

InChI

InChI=1S/C11H18O2/c1-6-11(4,10(12)13-5)8-7-9(2)3/h6-7H,1,8H2,2-5H3

InChI Key

XMOTZXPRFDJZPA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C=C)C(=O)OC)C

Origin of Product

United States

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